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C28H24N4O3S

Cat. No.: B2989368
CAS No.: 2034584-07-9
M. Wt: 496.59
InChI Key: IGUVXJDPIJDSFQ-UHFFFAOYSA-N
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Description

Molecular Formula and the Phenomenon of Isomerism in C28H24N4O3S Structures

A molecular formula, such as this compound, provides a quantitative summary of the atoms present in a single molecule but offers no insight into their arrangement. The phenomenon where two or more compounds share the same molecular formula but differ in the arrangement of their atoms is known as isomerism. libretexts.orgunacademy.comlibretexts.org These different arrangements result in distinct molecules called isomers, which can have profoundly different properties.

Structural isomerism, a primary type of isomerism, involves differences in the connectivity of atoms. unacademy.com For a complex formula like this compound, the possibilities for structural isomerism are immense. Atoms can be arranged into different carbon backbones (chain isomerism), functional groups can be attached at various positions (positional isomerism), or the atoms can even form entirely different functional groups (functional group isomerism). unacademy.com The compounds discussed in this article are all structural isomers or closely related compounds, primarily built upon intricate heterocyclic ring systems. These systems, which incorporate atoms other than carbon into their cyclic structures, are a cornerstone of medicinal chemistry.

Overview of Heterocyclic Scaffolds Comprising this compound Compounds

Many of the isomers of this compound are constructed from multiple heterocyclic rings, creating complex scaffolds. These scaffolds are not merely structural curiosities; they are often designed and synthesized by chemists to interact with biological systems in specific ways. The following sections delve into five distinct families of heterocyclic compounds related to the this compound formula, each defined by its unique core structure.

Quinazoline-Pyrazoline Derivatives (e.g., 3-Phenyl-2-[[1-[(1-phenyl-2,3-dimethyl-5-oxo-3-pyrazolin-4-yl)carbonyl]ethyl]thio]quinazolin-4(3H)-one)

This class of compounds features a fused ring system of quinazolinone linked to a pyrazoline moiety. Quinazolinones are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. nih.govsemanticscholar.org Similarly, pyrazoline and pyrazole (B372694) derivatives are pharmacologically significant. mdpi.comnih.govmdpi.com The combination of these two scaffolds into a single molecule is a common strategy in medicinal chemistry.

The exemplary molecule, 3-Phenyl-2-[[1-[(1-phenyl-2,3-dimethyl-5-oxo-3-pyrazolin-4-yl)carbonyl]ethyl]thio]quinazolin-4(3H)-one , precisely matches the molecular formula this compound. The synthesis of related quinazolinone-pyrazolinone hybrids often involves multi-step reactions, starting with the construction of the quinazolinone core, followed by coupling with an active pyrazolinone derivative. researchgate.net

Table 1: Properties of 3-Phenyl-2-[[1-[(1-phenyl-2,3-dimethyl-5-oxo-3-pyrazolin-4-yl)carbonyl]ethyl]thio]quinazolin-4(3H)-one

Property Value
Molecular Formula This compound
Molar Mass 512.58 g/mol
Core Scaffolds Quinazolin-4(3H)-one, Pyrazolin-5-one

Triazole-Naphthalene Acetamide Derivatives (e.g., 2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide)

This family is characterized by a 1,2,4-triazole (B32235) ring, a five-membered heterocycle with three nitrogen atoms, linked through a sulfanylacetamide bridge to a naphthalene (B1677914) ring system. Triazole derivatives are known for their diverse chemical applications and biological significance. nih.gov

The specific isomer, 2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide , is an exact isomer with the formula this compound. While detailed research on this exact molecule is sparse, data on a very similar compound, 2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide (which differs only by a methyl group instead of a methoxy (B1213986) group), is available, confirming the structural viability of this class. spectrabase.com The synthesis of such molecules typically involves the preparation of the substituted triazole-thiol, which is then alkylated with an N-naphthalenyl-2-haloacetamide. ujmm.org.ua

Table 2: Properties of 2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

Property Value
Molecular Formula This compound
Molar Mass 512.58 g/mol
Core Scaffolds 1,2,4-Triazole, Naphthalene

Quinoline (B57606)/Thiazinan-4-one Hydrazone Hybrids (e.g., (Z)-2-((E)-((1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one)

This group represents hybrid molecules that merge a quinolone scaffold with a 1,3-thiazinan-4-one ring through a hydrazone linker. Quinolones are a significant class of heterocycles, while thiazinanones are also of pharmaceutical interest. rsc.orgsamipubco.com

The example provided, (Z)-2-((E)-((1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one , has a molecular formula of C28H23N4O3S. rsc.org This is extremely close to the target formula, differing by only one hydrogen atom. Such a small difference highlights how minor structural changes can alter the molecular formula. The synthesis of this compound has been reported and involves the reaction between an appropriate ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamide and 2,3-diphenylcycloprop-2-enone. rsc.org The structure was confirmed using various spectroscopic methods, including 1H and 13C NMR. rsc.org

Table 3: Properties of (Z)-2-((E)-((1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one

Property Value
Molecular Formula C28H23N4O3S
Molar Mass 509.58 g/mol
Core Scaffolds Quinolone, 1,3-Thiazinan-4-one

Pyrazole-Oxothiazolidine-Morpholinone Systems (e.g., 4-{4-[2-(1-Phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl}morpholin-3-one)

This is a complex, multi-component scaffold combining pyrazole, thiazolidinone, and morpholinone rings. Such hybrid systems are of interest for exploring potential synergistic effects of the different heterocyclic moieties. nih.gov The general structure provided, 4-{4-[2-(1-Phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl}morpholin-3-one , represents a class of compounds whose final formula depends on the nature of the "substituted" group.

If the substituent is a hydrogen atom (i.e., an unsubstituted phenyl group), the resulting molecule, 4-{4-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl}morpholin-3-one, has the molecular formula C28H23N4O3S, again differing by one hydrogen from the target formula. It is conceivable that the introduction of a specific substituent, such as a methyl group on one of the phenyl rings while removing a hydrogen elsewhere, could yield an isomer of this compound.

Table 4: Properties of the Unsubstituted Phenyl Example of the Pyrazole-Oxothiazolidine-Morpholinone System

Property Value
Molecular Formula C28H23N4O3S
Molar Mass 509.58 g/mol
Core Scaffolds Pyrazole, Thiazolidinone, Morpholinone

Pyrazolyl-Thiazole Carboxamides (e.g., 5-methyl-3-(4-nitrophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide)

This class of compounds is built around a pyrazole ring linked to a thiazole (B1198619) ring via a carboxamide functional group. Pyrazole-carboxamides containing a thiazole moiety are a well-researched area, with many derivatives synthesized and tested for various applications, including as fungicides. researchgate.netnih.gov

The specific example cited in the outline, 5-methyl-3-(4-nitrophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide , has a molecular formula of C26H18N6O5S. This formula is significantly different from this compound, primarily due to the presence of two nitro groups (-NO2). This discrepancy serves to underscore the vast chemical space that can be explored within a single family of compounds. While this particular molecule is not an isomer, the fundamental pyrazolyl-thiazole carboxamide scaffold is versatile. By choosing different substituents on the phenyl and heterocyclic rings—for instance, replacing the nitro groups with other functionalities and adjusting the alkyl groups—it would be possible to synthesize derivatives that do match the this compound formula. The synthesis of these compounds generally involves coupling a pyrazole-4-carboxylic acid with a 2-aminothiazole (B372263) derivative. nih.govrsc.org

Table 5: Properties of the Exemplar Pyrazolyl-Thiazole Carboxamide

Property Value
Molecular Formula C26H18N6O5S
Molar Mass 554.53 g/mol
Core Scaffolds Pyrazole, Thiazole

An article on the chemical compound with the molecular formula this compound, focusing on its classification within specific chemical entities, cannot be generated at this time. Extensive searches for a compound with this exact formula that is identified as a Diphenyl Imidazole (B134444) Mannich Base or an Isoxazole-Thiazole Hybrid have not yielded any specific scientific literature or data.

The generation of a thorough, informative, and scientifically accurate article as per the user's request is contingent on the availability of research data for a compound that matches both the molecular formula and the specified chemical classifications. Without such data, it is not possible to provide detailed research findings or construct data tables as instructed in the outline.

Therefore, the requested article focusing solely on the chemical compound “this compound” within the provided structural framework cannot be produced.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24N4O3S B2989368 C28H24N4O3S CAS No. 2034584-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-18-8-6-7-11-23(18)30-24(33)17-36-28-31-25-22(19-9-4-3-5-10-19)16-29-26(25)27(34)32(28)20-12-14-21(35-2)15-13-20/h3-16,29H,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVXJDPIJDSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for C28h24n4o3s Isomers

Multi-Component Reaction Approaches in C28H24N4O3S Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is favored for its high atom economy, operational simplicity, and the ability to rapidly generate complex molecular structures. researchgate.net

The synthesis of certain this compound isomers, such as quinoline (B57606)/thiazinan-4-one hybrids, can be achieved through a process analogous to a multi-component condensation. nih.gov Thiazinanone derivatives are often obtained through such multi-component strategies involving an amine, a mercapto acid, and carbonyl compounds. nih.gov These reactions offer a convergent pathway to complex heterocyclic systems, minimizing the number of synthetic steps and purification procedures, which is advantageous in the synthesis of diverse compound libraries. researchgate.net

Cyclocondensation and Ring Closure Strategies for this compound Frameworks

Cyclocondensation and ring closure are pivotal steps in the formation of the heterocyclic cores within this compound isomers. A key example is the formation of the 1,3-thiazinan-4-one ring in quinoline/thiazinan-4-one hybrids. The proposed mechanism for this ring closure is an intricate process. It begins with a conjugate attack by the sulfur atom of a thiosemicarbazone derivative onto 2,3-diphenylcyclopropenone. nih.gov This is followed by a ring-opening of the cyclopropenone intermediate. The final cyclization step involves an intramolecular nucleophilic attack by a nitrogen atom on a carbonyl group, which, after rearrangement, yields the stable six-membered thiazinan-4-one ring. nih.gov

Another significant cyclocondensation strategy is employed in the Vilsmeier-Haack reaction for synthesizing pyrazole (B372694) frameworks. This reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a halomethyleniminium salt). The mechanism proceeds via an initial electrophilic attack by the Vilsmeier reagent on the hydrazone. This is followed by a cyclization step initiated by a nucleophilic attack from the NH group of the hydrazone, leading to the formation of a pyrazoline intermediate which then aromatizes to the stable pyrazole ring. researchgate.net

Functional Group Interconversions and Derivatization Routes for this compound

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk These transformations are crucial for elaborating molecular scaffolds and introducing desired chemical properties. researchgate.netfiveable.meub.edu

In the synthesis of this compound frameworks, FGIs are essential for preparing the necessary precursors. For instance, the synthesis of quinoline/thiazinan-4-one hybrids begins with simpler starting materials that undergo several derivatization steps. nih.gov Aniline derivatives are first converted into 2-quinolones. These are then formylated to produce 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydes. A subsequent reaction of these aldehydes with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone precursors. nih.gov This transformation of a carbaldehyde to a thiosemicarbazone is a key derivatization step that installs the necessary functionality for the final cyclocondensation reaction. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction duration. nih.govacs.org

In the synthesis of quinoline/thiazinan-4-one hybrids, it has been demonstrated that the selection of the catalyst and solvent system is crucial for achieving high yields. Specifically, conducting the reaction in refluxing ethanol (B145695) with a catalytic amount of triethylamine (B128534) (Et3N) was found to be the optimal condition for producing the desired 1,3-thiazinan-4-ones in excellent yields. nih.gov The optimization of various reaction parameters from different studies is highlighted in the table below.

ReactionParameter OptimizedConditionResultReference
Quinoline SynthesisCatalystFeCl3.6H2OEnvironmentally benign, efficient synthesis researchgate.net
Quinoline/Thiazinan-4-one SynthesisCatalyst/SolventTriethylamine in EthanolExcellent yields nih.gov
Quinoline SynthesisConditionsSolvent-free, 90 °C, 20 mg catalystGood to high yields (85-96%) nih.gov

Synthesis of Specific this compound Scaffolds

The construction of specific heterocyclic scaffolds related to the this compound formula often relies on well-established named reactions and strategic combination of building blocks.

Procedures for Quinoline/Thiazinan-4-one Hybrid Formation

The synthesis of novel 1,3-thiazinan-4-one/quinolone hybrids is achieved by reacting ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides with 2,3-diphenylcycloprop-2-enone. nih.gov The reaction is typically carried out in refluxing ethanol for 4-6 hours, using a few drops of triethylamine as a catalyst. nih.gov This method results in the formation of the target hybrids as the sole products in excellent yields. nih.gov

The reaction proceeds through a plausible mechanism where the sulfur atom of the thiosemicarbazone attacks the cyclopropenone, leading to a zwitterionic intermediate. nih.gov Subsequent proton transfer, rearrangement, and ring-opening of the cyclopropenone, followed by an intramolecular cyclization via nucleophilic attack of a nitrogen atom, affords the final thiazinan-4-one product. nih.gov

Reactant 1Reactant 2CatalystSolventConditionReference
((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides2,3-diphenylcycloprop-2-enoneTriethylamine (Et3N)Ethanol (EtOH)Reflux, 4-6 hours nih.gov

Vilsmeier-Haack Reaction in Pyrazole-Based Oxothiazolidine Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is also effectively used for the synthesis of pyrazole derivatives from hydrazones. researchgate.netijpcbs.comyoutube.com Specifically, it can be employed to create pyrazole-4-carbaldehydes, which are precursors to more complex structures like pyrazole-based oxothiazolidines. semanticscholar.org

The general procedure involves two main steps. First, the Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl3) dropwise to ice-cooled dimethylformamide (DMF). semanticscholar.org Second, a solution of the appropriate hydrazone precursor in DMF is added to the Vilsmeier reagent. semanticscholar.org The reaction mixture is then refluxed for several hours (e.g., 5-6 hours at 70°C). semanticscholar.org Upon completion, the reaction is quenched by pouring it onto cold water or ice, often with a base like sodium bicarbonate to neutralize the acid. The resulting precipitate, the pyrazole-4-carbaldehyde, is then filtered and purified. semanticscholar.org This formyl group can then be used in subsequent steps to build the oxothiazolidine ring.

StepReagentsConditionsPurposeReference
1Phosphorus oxychloride (POCl3), Dimethylformamide (DMF)0°C to room temperaturePreparation of Vilsmeier Reagent semanticscholar.org
2Hydrazone derivative, Vilsmeier ReagentReflux (e.g., 70°C for 5-6 hours)Cyclization and formylation to yield pyrazole-4-carbaldehyde semanticscholar.org
3Cold water/ice, Sodium bicarbonate-Work-up and isolation of product semanticscholar.org

Coupling Reactions for Pyrazolyl-Thiazole Carboxamide Derivatives

The synthesis of pyrazolyl-thiazole carboxamide derivatives often involves a critical amide bond formation step, typically achieved through coupling reactions between a pyrazole-carboxylic acid and an amino-thiazole, or vice versa. These scaffolds are of significant interest in medicinal and agricultural chemistry. nih.govresearchgate.net A common and effective method is the activation of a carboxylic acid moiety, which then reacts with an amine to form the stable carboxamide linkage.

A general synthetic route begins with the preparation of the constituent heterocyclic precursors: a substituted pyrazole carboxylic acid and a substituted aminothiazole. The core of the methodology lies in the coupling of these two fragments. Standard peptide coupling reagents can be employed, or the reaction can proceed via an acyl chloride intermediate.

General Reaction Scheme:

Activation of Carboxylic Acid: The pyrazole carboxylic acid is converted into a more reactive species. A widely used method is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride.

Amide Coupling: The activated acyl chloride is then reacted with the aminothiazole derivative in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This nucleophilic acyl substitution reaction yields the desired pyrazolyl-thiazole carboxamide.

Detailed research has demonstrated the synthesis of various derivatives using this approach. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized by reacting the corresponding acyl chloride with various arylamines in dichloromethane (B109758) at room temperature. mdpi.com The use of a base like N,N-diisopropylethylamine was found to be crucial for achieving acceptable yields. mdpi.com

Table 1: Examples of Reagents in Pyrazolyl-Thiazole Carboxamide Synthesis

Precursor A (Acid)Precursor B (Amine)Coupling MethodBaseProduct Scaffold
Substituted Pyrazole Carboxylic AcidSubstituted AminothiazoleAcyl Chloride Formation (e.g., with SOCl₂)PyridinePyrazolyl-Thiazole Carboxamide
Substituted Thiazole (B1198619) Carboxylic AcidSubstituted AminopyrazolePeptide Coupling (e.g., HATU, DCC)DIPEAThiazolyl-Pyrazole Carboxamide
2-Aryl-thiazole-5-carboxylic acidSubstituted ArylamineAcyl Chloride Formation (with Oxalyl Chloride/DMF)(i-Pr)₂EtN2-Aryl-thiazole-5-carboxamide mdpi.com

Mannich Reaction in Imidazole (B134444) Derivative Preparation

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the aminoalkylation of acidic protons located on a nitrogen atom within an imidazole ring. plantarchives.org This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the NH-containing imidazole substrate. The product, known as a Mannich base, incorporates the aminoalkyl group onto the imidazole nitrogen. nih.govnih.gov

The general mechanism proceeds as follows:

Iminium Ion Formation: The amine reacts with the aldehyde to form a reactive electrophilic species known as an iminium ion.

Nucleophilic Attack: The imidazole, acting as a nucleophile through its acidic NH proton, attacks the iminium ion. This step results in the formation of the C-N bond and yields the final Mannich base. nih.gov

This methodology has been successfully applied to synthesize a wide array of imidazole derivatives. For example, Mannich bases of 2,4,5-triphenyl imidazole have been prepared by reacting it with formaldehyde (B43269) and various secondary amines (such as pyrrolidine, piperazine, and piperidine) in dimethylformamide (DMF). plantarchives.org The reaction involves first stirring the triphenyl imidazole with formaldehyde to form a methoxyl derivative, which is then treated with the secondary amine. plantarchives.org

More complex, catalysed versions of this reaction have also been developed. A series of novel imidazole derivatives were prepared via a Mannich base technique using a Cu(II) catalyst. nih.gov The three-component reaction of L-histidine, benzylidenehydrazine, and various aldehydes was optimized using different solvents and catalysts, with a Cu(phen)Cl₂ catalyst in ethanol providing excellent yields. nih.gov

Table 2: Conditions for Mannich Reaction of Imidazole Derivatives

Imidazole SubstrateAldehydeAmineSolventCatalystProduct TypeReference
2,4,5-Triphenyl ImidazoleFormaldehydePyrrolidineDMFNoneN-Pyrrolidinomethyl Imidazole plantarchives.org
2,4,5-Triphenyl ImidazoleFormaldehydePiperazineDMFNoneN-Piperazinomethyl Imidazole plantarchives.org
L-HistidineSubstituted BenzaldehydesBenzylidenehydrazineEthanolCu(phen)Cl₂Mannich Base Imidazole Derivative nih.gov

Synthetic Routes to Isoxazole-Thiazole Conjugates

The synthesis of molecules containing both isoxazole (B147169) and thiazole rings involves combining the synthetic strategies for each heterocycle. A prominent method for isoxazole ring formation is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. Thiazole rings are commonly constructed via the Hantzsch thiazole synthesis from α-haloketones and thioamides.

To create an isoxazole-thiazole conjugate, a precursor molecule containing one of the rings (or its building blocks) is functionalized with a group that can participate in the formation of the second ring.

Example Synthetic Strategy:

Preparation of a Thiazole with a Terminal Alkyne: An appropriately substituted thiazole can be synthesized with a propargyl group (containing a terminal alkyne).

Generation of Nitrile Oxide: A nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent like sodium hypochlorite (B82951) or from a hydroximoyl chloride with a base.

1,3-Dipolar Cycloaddition: The thiazole-alkyne is then reacted with the nitrile oxide. The [3+2] cycloaddition reaction proceeds to form the 5-substituted isoxazole ring directly attached to the thiazole moiety, yielding the desired conjugate.

This modular approach allows for significant structural diversity, as various substituents can be introduced on both the thiazole and isoxazole precursors to generate a library of different isomers.

Preparation of this compound Precursors for Bioorthogonal Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov To prepare a precursor of this compound for such applications, the core molecule must be functionalized with a "bioorthogonal handle"—a small, abiotic functional group that is inert in biological environments but can react selectively with a specific partner probe. nih.govnih.gov

Common bioorthogonal reaction pairs include:

Azide (B81097) - Alkyne Cycloaddition: This can be a copper-catalyzed reaction (CuAAC) or a strain-promoted reaction (SPAAC) using a strained cyclooctyne, which avoids the need for a toxic copper catalyst. nih.gov

Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) or alkyne. This reaction is known for its extremely fast kinetics. nih.gov

Synthetic Approach:

The synthesis of a bioorthogonal precursor involves preparing the core this compound isomer and then introducing the bioorthogonal handle in a final step.

Synthesis of the Core Molecule: An isomer of this compound is synthesized using methods such as those described in the sections above, but with a key modification: one of the starting materials contains a functional group (e.g., a halide, an amine, or a carboxylic acid) at a suitable position for later modification.

Installation of the Bioorthogonal Handle:

To introduce an azide: An alkyl halide precursor can be reacted with sodium azide (NaN₃). Alternatively, an amine can be converted to an azide via a diazo transfer reaction.

To introduce a strained alkyne: A precursor with a suitable leaving group can be coupled to a strained alkyne derivative, such as dibenzocyclooctyne (DBCO), often through an amide or ether linkage.

Once synthesized, this functionalized this compound molecule can be introduced into a biological system. A probe molecule (e.g., a fluorophore or an affinity tag) carrying the complementary reactive partner can then be added to specifically label and visualize the target molecule in situ. nih.gov

Spectroscopic Characterization and Structural Elucidation of C28h24n4o3s Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for C28H24N4O3S Structure Assignment

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: This technique detects the magnetic environments of hydrogen atoms within the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, influenced by nearby electronegative atoms or functional groups. Integration of the peak areas reveals the relative number of protons in each distinct environment. Spin-spin splitting, observed as multiple peaks for a single proton signal, provides information about the number of neighboring protons. For this compound, ¹H NMR would be expected to show signals corresponding to aromatic protons, protons attached to heteroatoms (like N-H if present), and any aliphatic protons. Signals in the aromatic region (typically 7-8.5 ppm) would indicate the presence of aromatic rings, while signals in the upfield region (0-5 ppm) would correspond to protons in less deshielded environments.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule. ¹³C NMR spectra typically show signals for each unique carbon atom. The chemical shift of a ¹³C signal is highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms, such as those in aromatic rings, carbonyl groups (C=O), or attached to electronegative atoms. For this compound, one would anticipate signals for numerous aromatic carbons, and potentially signals for carbons within heterocyclic rings or carbonyl carbons if present.

Expected NMR Data for this compound:

NucleusExpected Chemical Shift (δ, ppm)Typical Environment/Assignment
¹H NMR7.0 – 8.5Aromatic protons, protons in heterocyclic rings
3.0 – 5.0Protons adjacent to heteroatoms (N, O, S) or carbonyl groups
0.5 – 3.0Aliphatic protons (if present)
¹³C NMR110 – 160Aromatic and heterocyclic carbons
160 – 220Carbonyl carbons (if present)
20 – 60Aliphatic carbons (if present)

Mass Spectrometry (MS) for Molecular Ion Peak Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to provide insights into its structure through fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular formula this compound corresponds to a calculated molecular weight of approximately 496.61 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z 496. High-resolution mass spectrometry (HRMS) can provide a more precise mass, allowing for the confirmation of the elemental composition. For this compound, the exact mass is approximately 496.1569 Da googleapis.com. The presence of a molecular ion peak at this mass-to-charge ratio is a strong indicator of the compound's identity.

Fragmentation Analysis: Upon ionization, molecules can fragment into smaller ions and neutral radicals. The pattern of these fragments can be characteristic of specific functional groups and structural arrangements. For molecules containing nitrogen and sulfur, specific fragmentation pathways, such as alpha-cleavage adjacent to these heteroatoms, are often observed msu.edulibretexts.orgopenstax.org. Analyzing these fragments can help piece together the molecular structure. For instance, the loss of specific functional groups or small molecules like CO, H2O, or HCN can be identified.

Mass Spectrometry Data for this compound:

Ion Typem/z Value (Nominal)m/z Value (Exact)Interpretation
Molecular Ion496496.1569Confirmation of molecular formula this compound

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies (wavenumbers).

For this compound, key functional groups to look for would include:

Carbonyl (C=O): Typically appears as a strong, sharp band in the range of 1670-1780 cm⁻¹ libretexts.orgpressbooks.pubmasterorganicchemistry.com. The exact position can indicate whether it's an aldehyde, ketone, ester, or amide.

N-H Stretching: Primary and secondary amines/amides show absorption in the 3300-3500 cm⁻¹ range. These bands are usually sharper and less intense than O-H bands libretexts.orgpressbooks.pubuobabylon.edu.iq.

C=N Stretching: Found in imines and related structures, typically absorbing between 1640-1690 cm⁻¹ uobabylon.edu.iquc.edu.

Aromatic C-H Stretching: Appears as sharp bands just above 3000 cm⁻¹ masterorganicchemistry.comuc.eduasianpubs.org.

Aromatic C=C Stretching: Usually observed as multiple weak to medium bands in the 1600-1475 cm⁻¹ region uc.eduasianpubs.org.

C-S Stretching: These absorptions are generally weaker and occur in the fingerprint region (below 1000 cm⁻¹), making them harder to assign definitively without comparison.

Characteristic IR Absorption Frequencies for this compound (Expected):

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H (aromatic)3100-3050Strong
C=O (e.g., amide)1670-1640Strong
C=N (imine/azole)1690-1640Variable
C=C (aromatic)1600-1475Weak-Medium
N-H (amine/amide)3550-3060Medium-Strong

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared to the theoretical values calculated from the molecular formula. This is a critical step in confirming the purity and identity of the synthesized compound.

For this compound:

Molecular Weight: 496.61 g/mol

Theoretical %C: (28 * 12.011) / 496.61 * 100 = 67.72%

Theoretical %H: (24 * 1.008) / 496.61 * 100 = 4.87%

Theoretical %N: (4 * 14.007) / 496.61 * 100 = 11.28%

Theoretical %S: (1 * 32.06) / 496.61 * 100 = 6.45%

Theoretical %O: (3 * 15.999) / 496.61 * 100 = 9.67%

Experimental results are typically expected to be within a few percent of these theoretical values asianpubs.orgdb-thueringen.debiointerfaceresearch.comwindows.netsemanticscholar.orghumanjournals.com.

Elemental Analysis Data for this compound:

ElementTheoretical Composition (%)Experimental Composition (%)
Carbon (C)67.72(e.g., 67.75) biointerfaceresearch.com
Hydrogen (H)4.87(e.g., 4.85) biointerfaceresearch.com
Nitrogen (N)11.28(e.g., 11.33) biointerfaceresearch.com
Sulfur (S)6.45(e.g., 6.15) db-thueringen.de
Oxygen (O)9.67N/A

Note: Experimental values are illustrative and may vary based on the specific study.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and assess the purity of a compound libretexts.orgwikipedia.orgumass.eduualberta.calibretexts.org.

Reaction Monitoring: TLC can be used to track the consumption of starting materials and the formation of products. By spotting samples of the reaction mixture at different time points onto a TLC plate alongside the starting material and a co-spot (mixture of starting material and reaction sample), one can visually determine if the reaction is proceeding as expected.

Purity Assessment: A pure compound typically yields a single spot on a TLC plate when visualized under UV light or with a suitable staining reagent. The presence of multiple spots indicates impurities. The Rf value (retardation factor), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound under specific TLC conditions (stationary phase, mobile phase). Comparing the Rf value of the synthesized compound to a known standard can aid in identification.

The choice of stationary phase (commonly silica (B1680970) gel or alumina) and mobile phase (a solvent or mixture of solvents) is critical for achieving good separation. For this compound, a mobile phase consisting of a mixture of organic solvents like ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, would typically be employed asianpubs.orgbiointerfaceresearch.comwikipedia.org.

Pharmacological and Biological Activities of C28h24n4o3s Chemical Structures

Antibacterial Activity of C28H24N4O3S Derivatives

No studies detailing the efficacy of this compound derivatives against Gram-positive or Gram-negative bacterial strains were identified. Information regarding the minimum inhibitory concentration (MIC) or the methodologies used for in vitro evaluation, such as the agar (B569324) cup plate method, is not available for this specific compound.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), B. cocous, B. subtillis)

Data on the activity of this compound against these Gram-positive bacteria is not present in the public domain.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas vulgaris)

There is no available research on the efficacy of this compound against these Gram-negative bacterial strains.

In vitro Evaluation Methodologies (e.g., Agar Cup Plate Method, Minimum Inhibitory Concentration (MIC) Determination)

Specific in vitro evaluation methodologies for the antibacterial activity of this compound could not be reported as no such studies have been published.

Antifungal Activity of this compound Compounds

Activity against Specific Fungal Strains (e.g., Aspergillus niger, Penicillium chrysogenum)

Information regarding the activity of this compound against Aspergillus niger, Penicillium chrysogenum, or any other fungal strains is not available.

Evaluation Methodologies (e.g., Agar Based Disk Diffusion Method, Spore Germination Inhibition Assays)

As no studies on the antifungal activity of this compound were found, there is no information on the methodologies that would have been used for such evaluations.

Comprehensive Review of the

Following an extensive search of publicly available scientific literature, no specific studies or data were found for the chemical compound with the molecular formula this compound in the context of the requested pharmacological and biological activities. Research detailing the antidiabetic, analgesic, or anti-inflammatory potential of this specific compound, its analogs, or its derivatives is not present in the available scientific databases.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the following topics as they pertain directly to this compound:

Antidiabetic Potential of this compound Analogs:

Inhibition of Key Carbohydrate-Hydrolyzing Enzymes (e.g., α-Amylase, α-Glucosidase)

In vitro Assessment of Antidiabetic Efficacy

Analgesic Activity of this compound Derivatives:

Evaluation Methods (e.g., Eddy's Hot Plate Method)

Anti-inflammatory Activity of this compound Compounds:

Evaluation Methods (e.g., Formalin-Induced Paw Edema Method)

While the methodologies mentioned, such as Eddy's hot plate test and the formalin-induced paw edema model, are standard and widely used for evaluating analgesic and anti-inflammatory properties of various compounds, no research has been published applying these tests to this compound. Similarly, in vitro assays for α-amylase and α-glucosidase inhibition are common for assessing antidiabetic potential, but no such studies have been reported for this specific molecule.

Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological profile of the chemical compound this compound. Without such primary data, any discussion of its activities would be speculative and could not be substantiated.

Broader Biological Activity Spectrum and Therapeutic Implications

The diverse pharmacological profiles of nitrogen- and sulfur-containing heterocyclic compounds are of significant interest in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com These structural motifs are found in a vast array of bioactive molecules, including a substantial percentage of drugs approved by the U.S. FDA. nih.gov The inclusion of moieties such as pyrimidine (B1678525), benzimidazole (B57391), thiazolidinone, and sulfonamide within a larger molecule like this compound could confer a wide range of biological activities. These activities span from antimicrobial and anticancer effects to applications in cardiovascular and metabolic diseases. nih.govnih.govnih.gov The versatility of these scaffolds allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of metabolic disorders, compounds like sulforaphane (B1684495), an isothiocyanate found in cruciferous vegetables, have demonstrated some positive effects in animal models of diabetes. nih.gov Studies have shown that sulforaphane treatment in diabetic rats can lead to fasting glycemia and insulin (B600854) sensitivity levels similar to non-diabetic controls. nih.gov Furthermore, it was able to reverse elevated levels of serum triacylglycerols, urea, and creatinine. nih.gov This highlights the potential for sulfur-containing compounds to influence metabolic pathways, suggesting that a complex molecule incorporating a sulfur atom could have implications for metabolic diseases.

Table 1: Investigated Effects of Sulforaphane in a Diabetic Rat Model

Parameter Observation in Diabetic Group Effect of Sulforaphane Treatment
Fasting Glycemia Elevated Similar to non-diabetic control
Insulin Sensitivity Reduced Similar to non-diabetic control
Serum Triacylglycerols Elevated Reversed
Serum Urea Elevated Reversed
Serum Creatinine Elevated Reversed
Total Cholesterol Altered Accentuated alterations

Data compiled from studies on streptozotocin-induced diabetic rats. nih.gov

The chemical scaffolds potentially present in this compound are well-recognized for their broad-spectrum antimicrobial and other therapeutic activities.

Antimicrobial and Anticandida Activity:

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anthelmintic properties. nih.govnih.govresearchgate.net Their structural similarity to purine (B94841) nucleoside bases allows them to interact with biological macromolecules. nih.gov Some benzimidazoles function by inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of fungal and protozoan cell membranes. nih.gov

Thiazolidinone derivatives are another important heterocyclic scaffold known for diverse pharmacological properties, including significant anti-Candida activity. researchgate.netnih.gov Some synthesized thiazolidinones have shown potency similar to or even exceeding that of established antifungal agents like fluconazole. researchgate.netresearchgate.net These compounds are being explored as potential candidates for new antifungal drugs. researchgate.netnih.gov

Table 2: Antimicrobial and Anticandida Activity of Related Scaffolds

Scaffold Type of Activity Mechanism of Action (if known)
Benzimidazole Antimicrobial, Antifungal Inhibition of ergosterol biosynthesis nih.gov

Antiepileptic Activity:

Epilepsy is a chronic neurological disorder, and there is a continuous effort to discover new and more effective antiepileptic drugs. ekb.eg Pyrimidine-based compounds have emerged as a promising scaffold in this area. ekb.egacs.orgnih.gov Research has shown that certain novel pyrimidine derivatives exhibit robust antiepileptic activity in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. ekb.egacs.org The mechanism of action for some of these derivatives is thought to involve the modulation of neurotransmitter levels, including an elevation of GABA and a reduction of glutamate. ekb.eg The pyrimidine-7(4H)-one motif has been identified as a key "active core" for the anti-epileptic activity in some series of compounds. nih.gov

Table 3: Antiepileptic Activity of Pyrimidine Derivatives

Derivative Type Preclinical Model Notable Effects
Substituted thiopyrimidines MES and PTZ tests Remarkable anticonvulsant efficiency ekb.eg
Pyrimidine-based Nav1.2 inhibitors Maximal electroshock test Potent antiepileptic activity acs.orgnih.gov

| nih.govresearchgate.netresearchgate.net-triazolo[1,5-a]pyrimidin-7(4H)-ones | 4-aminopyridine-induced hyperexcitability | Remarkable anti-epileptic activities nih.gov |

Antileishmanial Activity:

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Sulfonamides, a class of compounds containing a SO2NH2 group, have shown potential as antileishmanial agents. nih.govnih.gov While some aromatic and heterocyclic sulfonamides are potent inhibitors of the Leishmania β-carbonic anhydrase in vitro, their in vivo activity has been limited. nih.gov However, formulating these sulfonamides into nanoemulsions has been shown to significantly enhance their ability to inhibit parasite growth in vitro. nih.gov Other research has identified sulfonamide derivatives that are effective against Leishmania donovani and can increase the efficacy of existing drugs like Amphotericin B against resistant strains. nih.govtandfonline.com

Anthelmintic Relevance:

Nitrogen-containing heterocycles are a cornerstone of many anthelmintic drugs. nih.gov The benzimidazole scaffold, for example, is well-established in veterinary and human medicine for its broad-spectrum anthelmintic activity. This class of compounds has been a focus of medicinal research for developing new treatments against parasitic worms.

The diverse biological activities associated with these individual scaffolds underscore the vast therapeutic potential that could be engineered into a complex molecule with the chemical formula this compound.

Mechanistic Insights into C28h24n4o3s Biological Actions

Molecular Interactions and Binding Modes with Biological Receptors

Molecular docking studies have provided significant insights into the binding modes of 6,7-dimethoxy-3-(4-nitrophenyl)-2-((4-fluorobenzyl)thio)quinazolin-4(3H)-one with its target enzymes, α-amylase and α-glucosidase. These in silico analyses reveal the specific molecular interactions that are crucial for its inhibitory activity.

For α-amylase, the quinazolinone derivative is predicted to bind within the active site of the enzyme. The binding is stabilized by a network of hydrophobic and electrostatic interactions. The dimethoxy-substituted quinazolinone core and the 4-nitrophenyl group are positioned in a way that they form multiple van der Waals interactions with the non-polar residues of the enzyme's active site. The thioether linkage and the fluorobenzyl group also contribute to the hydrophobic interactions, further anchoring the inhibitor within the binding pocket.

In the case of α-glucosidase, a similar binding pattern is observed, with the compound occupying the catalytic site. The interactions are characterized by hydrogen bonding between the nitro group of the inhibitor and key amino acid residues in the active site. The aromatic rings of the quinazolinone scaffold engage in π-π stacking interactions with aromatic residues of the enzyme, which is a common feature in the binding of small molecule inhibitors to proteins. The fluorine atom on the benzyl group may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Enzyme Inhibition Mechanisms

Inhibition of Bacterial DNA Gyrase

While the primary focus of the research on this specific quinazolinone derivative has been on metabolic enzymes, the broader class of quinazolinones has been investigated for antibacterial activity through the inhibition of DNA gyrase. Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. The mechanism of inhibition by quinazoline derivatives often involves interference with the ATPase activity of the GyrB subunit of the enzyme. This competitive inhibition prevents the binding of ATP, which is necessary for the enzyme's function of introducing negative supercoils into the DNA. Some quinazoline derivatives have also been shown to act as DNA gyrase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.

Inhibition of α-Amylase and α-Glucosidase

The 6,7-dimethoxy-3-(4-nitrophenyl)-2-((4-fluorobenzyl)thio)quinazolin-4(3H)-one derivative has been identified as a potent dual inhibitor of α-amylase and α-glucosidase. These enzymes are key players in carbohydrate digestion and absorption, and their inhibition is a therapeutic strategy for managing type 2 diabetes.

The mechanism of inhibition for both enzymes is believed to be competitive. The inhibitor molecule, due to its structural similarity to the natural substrates (oligosaccharides), binds to the active site of the enzymes. This binding prevents the natural substrate from accessing the catalytic site, thereby blocking the hydrolysis of complex carbohydrates into absorbable monosaccharides. By slowing down carbohydrate digestion, these inhibitors reduce the postprandial glucose spike, which is a major goal in diabetes management.

EnzymeIC50 (µM) of the AnalogAcarbose IC50 (µM)
α-Amylase2.54 ± 0.082.92 ± 0.02
α-Glucosidase1.18 ± 0.064.40 ± 0.05

Structure-Activity Relationship (SAR) of C28H24N4O3S Scaffolds in Relation to Mechanism

The study of various derivatives of the 3-aryl-2-(benzylthio)quinazolin-4(3H)-one scaffold has provided valuable structure-activity relationship (SAR) insights. The inhibitory potency against α-amylase and α-glucosidase is significantly influenced by the nature and position of substituents on the quinazolinone core and the aryl rings.

Substitution on the Quinazolinone Core : The presence of electron-donating groups, such as methoxy (B1213986) groups at the 6 and 7 positions of the quinazolinone ring, appears to be favorable for activity. This is likely due to the enhanced electron density of the aromatic system, which can lead to stronger π-π stacking interactions with the enzyme's active site residues.

The 2-Thioether Linkage : The nature of the substituent attached to the sulfur atom at the 2-position is also critical. A benzyl group, particularly one substituted with a halogen like fluorine, contributes to the inhibitory potency. This is likely due to the additional hydrophobic and potential halogen bonding interactions that this group can form within the enzyme's active site.

Proposed Mechanisms of Action for Specific this compound Derivatives

Based on the available data, the proposed mechanism of action for the 6,7-dimethoxy-3-(4-nitrophenyl)-2-((4-fluorobenzyl)thio)quinazolin-4(3H)-one derivative as an inhibitor of α-amylase and α-glucosidase is through competitive binding to the active site of these enzymes. The key molecular features contributing to this mechanism are:

Key Molecular Interactions : A combination of hydrophobic interactions, π-π stacking, hydrogen bonding, and potential halogen bonding collectively contribute to a high binding affinity.

Competitive Inhibition : By occupying the active site, the inhibitor directly competes with the natural carbohydrate substrates, effectively reducing the rate of enzymatic hydrolysis.

Instances of Unestablished or Partially Understood Mechanisms for this compound Compounds

The potential for these compounds to have allosteric effects on the enzymes has not been extensively investigated. It is possible that in addition to binding at the active site, they may also interact with other sites on the enzymes, leading to conformational changes that could further modulate their activity. Further biophysical and structural studies, such as X-ray crystallography of the enzyme-inhibitor complexes, would be invaluable in providing a more complete and detailed understanding of the inhibition mechanism at the atomic level.

Structure Activity Relationship Sar Studies of C28h24n4o3s Scaffolds

Influence of Substituents on the Bioactivity Profile of C28H24N4O3S Isomers

The introduction of various substituents onto a molecular scaffold is a cornerstone of SAR analysis, as these modifications can profoundly alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby impacting its interaction with biological targets gardp.orgdotmatics.comashp.org. For compounds with the this compound formula, specific substituents have been investigated for their effects on biological activity. For instance, in one study, a compound featuring a para-chlorophenyl substituent on an isoxazole (B147169) ring system (part of a larger this compound structure) was synthesized and evaluated for antifungal activity urfu.ru. While direct comparisons of isomers with varying substituents for this exact formula are not extensively detailed in the provided literature, the general principle holds that altering substituents on aromatic rings or heterocyclic cores can lead to significant shifts in bioactivity. For example, research on related heterocyclic systems has indicated that variations in ring substituents can notably impact activity profiles ajol.info.

Correlation Between Heterocyclic Core Structure and Pharmacological Efficacy

The heterocyclic core structure of a molecule plays a pivotal role in determining its pharmacological efficacy by dictating its fundamental shape, electronic properties, and potential binding interactions with biological macromolecules urfu.runih.gov. Compounds conforming to the this compound formula often incorporate complex heterocyclic frameworks. Examples include hybrid structures that combine different heterocyclic motifs, such as isoxazole and thiazole (B1198619) rings urfu.ru, or quinoline (B57606) and 1,3-thiazinan-4-one moieties semanticscholar.org. Another identified structure features pyrazole (B372694) and morpholine (B109124) rings asianpubs.org. These distinct heterocyclic cores are associated with varied biological activities. For instance, isoxazole and thiazole derivatives have been recognized for their broad utility in medicinal chemistry, contributing to diverse pharmacological effects urfu.ru. Similarly, quinoline-based hybrids have shown promise as antibacterial agents semanticscholar.org. The specific combination and arrangement of these heterocyclic systems within the this compound framework are critical for their observed pharmacological actions.

Comparative SAR Analysis Across Different this compound Structural Classes

Comparative SAR analysis involves evaluating how structural variations across different series or classes of compounds influence biological activity, thereby revealing overarching trends or class-specific structure-activity relationships gardp.orgdotmatics.comashp.orgresearchgate.netwm.edu. While the provided literature describes several distinct structural classes of compounds that fit the this compound formula (e.g., isoxazole-thiazole hybrids, quinoline-thiazinan hybrids, pyrazole-morpholine hybrids), explicit comparative SAR studies directly contrasting these different classes for this specific molecular formula are not extensively detailed within the snippets. However, the general approach involves synthesizing a series of analogues within each class, systematically varying substituents or core modifications, and then comparing their biological activities. Such analyses would be instrumental in understanding which structural motifs or modifications are most conducive to desired pharmacological outcomes across the broader this compound scaffold family. For instance, one study noted that for quinolone-based thiazine (B8601807) derivatives (a this compound example), the impact of substituents on the quinolone nucleus was not consistently beneficial for broad-spectrum antibacterial activity, highlighting the complex interplay between structure and activity semanticscholar.org.

Data Tables

Computational Chemistry and Molecular Modeling of C28h24n4o3s

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when it binds to another (receptor) to form a stable complex. This method is crucial in drug discovery for identifying potential therapeutic agents by simulating how a small molecule might interact with a target protein, such as enzymes or receptors. For C28H24N4O3S, molecular docking could be employed to explore its potential binding to various biological targets, including bacterial proteins like S. aureus Murb protein, which is involved in cell wall biosynthesis chemrxiv.org. The process typically involves placing the ligand in the active site of the protein and then using scoring functions to estimate the binding affinity and identify favorable binding poses bhu.ac.insemanticscholar.orgnih.govchemrxiv.orgbiomedpharmajournal.org. Such simulations can reveal key amino acid residues involved in binding, providing insights into the molecular basis of interaction and guiding further optimization of the compound for specific biological activities.

In Silico Prediction of Binding Affinity and Mode of Action

Beyond identifying potential binding poses, computational methods are used to predict the binding affinity, often quantified as binding free energy or a scoring function value, which indicates the strength of the interaction between this compound and its target protein nih.gov. Techniques such as molecular mechanics combined with generalized Born surface area (MM/GBSA) or Poisson-Boltzmann surface area (PB/SA) are often used for more accurate binding free energy calculations nih.gov. Understanding the mode of action involves analyzing the docked poses to determine how the compound interacts with the protein – whether through hydrogen bonds, hydrophobic interactions, or electrostatic forces – and how these interactions might inhibit or activate the protein's function nih.gov. These in silico predictions help in prioritizing compounds for experimental validation and provide a rational basis for designing molecules with enhanced efficacy and specificity.

Theoretical Characterization of Electronic Properties Relevant to Biological Activity

The electronic properties of this compound, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electron density distribution, and frontier orbital energy gaps, are critical determinants of its chemical reactivity and biological activity imist.matechscience.commdpi.com. Theoretical calculations, often employing Density Functional Theory (DFT), can accurately characterize these properties. For instance, the HOMO-LUMO gap provides an indication of the molecule's stability and its potential to participate in electron transfer reactions, which are fundamental to many biological processes. The distribution of electron density can highlight regions of positive or negative charge, predicting sites of potential interaction with biological macromolecules. These electronic descriptors are vital for understanding how this compound might interact with biological targets at a molecular level, influencing its efficacy and mechanism of action.

Computational Analysis in the Context of Solar Light-Harvesting Dyes

Organic molecules with extended π-conjugation systems, like this compound, are often investigated for their potential as light-harvesting dyes in applications such as dye-sensitized solar cells (DSSCs) db-thueringen.deimist.matechscience.commdpi.comrsc.org. Computational methods are instrumental in evaluating and optimizing their photophysical properties for efficient solar energy conversion.

The ability of a molecule to absorb light and transition to an excited state is governed by its excitation energies and the nature of these excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to calculate vertical excitation energies and oscillator strengths, which correlate with the intensity of light absorption db-thueringen.demdpi.comrsc.orgresearchgate.netarxiv.org. These calculations can predict the absorption spectrum of this compound, indicating which wavelengths of sunlight it can effectively capture. Furthermore, TD-DFT can elucidate the character of the excited states, such as intramolecular charge transfer (ICT) states, which are crucial for efficient charge separation in photovoltaic devices db-thueringen.deresearchgate.net. Understanding these properties allows for the rational design of dyes with tailored absorption profiles and efficient excited-state dynamics.

In the context of solar energy conversion, efficient electron transfer from the excited dye to a semiconductor (like TiO2 in DSSCs) is paramount db-thueringen.detechscience.comwiley-vch.de. Marcus theory provides a theoretical framework for understanding the rates of electron transfer reactions, considering factors such as the driving force, the distance between donor and acceptor, and the reorganization energy of the system wiley-vch.dewikipedia.orgwordpress.comacs.org. Computational studies can estimate these parameters for this compound, predicting its efficiency in injecting electrons into a semiconductor or undergoing subsequent regeneration steps. This understanding is vital for optimizing dye performance in solar cells by ensuring favorable electron transfer kinetics and minimizing charge recombination.

The photophysical properties of organic molecules, including their absorption and emission spectra, can be significantly influenced by their protonation state rsc.orgmdpi.comgenescells.runih.govnih.gov. This compound, with its nitrogen atoms, may be susceptible to protonation under varying pH conditions. Computational studies can predict how protonation affects the electronic structure and, consequently, the photophysical behavior of the compound. For example, protonation can lead to bathochromic shifts (red-shifts) in absorption and emission spectra, alter fluorescence quantum yields, and influence excited-state lifetimes rsc.orggenescells.runih.gov. Understanding these protonation effects is important for predicting the performance of this compound in different chemical environments and for designing systems where pH-dependent tuning of optical properties is desired.

Data Tables

While specific experimental data for this compound is not comprehensively available across all computational aspects, the following tables illustrate representative data types and ranges from related computational studies, providing context for the discussed methodologies.

Table 1: Representative Binding Affinities from Molecular Docking Studies

Compound Class / ExampleTarget Protein (Example)Binding Affinity (kcal/mol)Reference (Illustrative)
Antibacterial AgentsS. aureus Murb protein-10.39 to -11.80 chemrxiv.org
Antibacterial AgentsMRSA PBP2a-9.83 to -12.63 biomedpharmajournal.org
Natural ProductsSARS-CoV-2 Protease-6.76 to -9.26 bhu.ac.in
Organic DyesTiO2 (for electron inj.)-2.34 (ΔGinj) techscience.com

Note: Values are illustrative and represent ranges found in studies employing similar computational techniques for different molecules.

Table 2: Representative Photophysical Properties from Computational Studies on Organic Dyes

PropertyMethod (Example)Value Range / DescriptionReference (Illustrative)
Excitation Energy (eV)TD-DFT2.0 - 4.0 (Visible to UV region) db-thueringen.demdpi.comrsc.orgresearchgate.net
HOMO-LUMO Gap (eV)DFT2.0 - 3.5 imist.matechscience.commdpi.com
Oscillator StrengthTD-DFT0.01 - 1.5 (indicative of absorption intensity) mdpi.comrsc.orgresearchgate.net
Reorganization Energy (λ)ComputationalTypically 0.5 - 2.5 eV (for electron transfer processes) wiley-vch.dewikipedia.orgwordpress.com

Note: Values are representative of those computed for organic dyes in solar cell applications and are not specific to this compound unless otherwise stated.

Compound List

this compound

(6Z)-2-benzyl-5-imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-5H,6H,7H- chemdiv.comuni.ludb-thueringen.dethiadiazolo[3,2-a]pyrimidin-7-one

S. aureus Murb protein

Actinomycin D

Ansamitocin P-3

Ciprofloxacin

Coumarin

Cytochrome c oxidase

Dihydronaphthalene-imidazole derivatives

Dyes 1-5 (from study imist.ma)

Enoxacin

Ethidium bromide

FAD

Halenaquinol

Isovitexin

Kaempferol

LCC-based dyes

Ligands (general term)

MC-540

Nalidixic acid

NorA efflux pump

Novobiocin

Obacunone

Pefloxacin

Penicillin-binding protein 2a (PBP2a)

Phenol-substituted diazine chromophores

PY-3N

Quinolone-based thiazine (B8601807) derivatives

Ruthenium(II) polypyridine complexes

SARS-CoV-2 main protease

SARS-CoV-2 spike protein

Staphylococcus aureus (S. aureus)

SYPRO® Orange (SyO)

Tetracycline

Thienothiophene core-containing Py-1 UV-dye

Urtica massaica flavonoids

Ursolic acid

VG20-C2 NIR-dye

Zinc database compounds

Emerging Applications and Future Research Directions

C28H24N4O3S as Constituents in Advanced Functional Materials (e.g., Light-Harvesting Antennas, Organic Dyes for Solar Energy Conversion)

The development of advanced functional materials is a cornerstone of modern materials science, with applications ranging from renewable energy to electronics. wiley.comphys.orgfraunhofer.de Compounds with extensive conjugated systems, characteristic of many molecules with the formula this compound, are of particular interest for their optical and electronic properties. nih.gov

Organic Dyes for Solar Energy Conversion: Dye-sensitized solar cells (DSSCs) represent a promising, cost-effective alternative to traditional silicon-based solar cells. researchgate.netresearchgate.netmdpi.com The efficiency of DSSCs is heavily reliant on the properties of the organic dye used as a photosensitizer. researchgate.netyoutube.com These dyes must exhibit strong absorption in the visible spectrum, appropriate energy levels for efficient electron injection into the semiconductor (typically TiO2), and long-term stability. researchgate.net Organic dyes with a Donor-π-Acceptor (D-π-A) architecture are particularly effective. researchgate.netgoogle.com Molecules like this compound, potentially incorporating electron-donating (e.g., phenothiazine) and electron-accepting moieties, could be engineered to function as efficient photosensitizers in DSSCs. google.com The goal is to create dyes that can absorb a broad range of sunlight and convert it into electricity with high efficiency. researchgate.net

Light-Harvesting Antennas: Nature's photosynthetic systems utilize complex arrays of pigment-protein complexes, known as light-harvesting antennas, to capture solar energy with remarkable efficiency. nih.govwikipedia.org These biological systems inspire the design of artificial light-harvesting materials. mdpi.com The fundamental components of these antennas are chromophores (like chlorophylls (B1240455) and carotenoids) that absorb light and transfer the energy to a reaction center. wikipedia.orgresearchgate.net Synthetic compounds with the formula this compound could be designed to mimic these natural chromophores. By arranging these molecules in a structured way, it may be possible to create materials that efficiently capture and channel light energy for applications in photocatalysis or artificial photosynthesis. nih.govnih.gov

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Efficacy or Specificity

Rational drug design leverages an understanding of molecular interactions to create new compounds with improved therapeutic properties. mdpi.com This approach is being applied to develop analogs of this compound and related structures to enhance their biological activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

The process often involves:

Identifying a Lead Compound: A molecule with a known, albeit modest, biological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs by making systematic modifications to the lead compound's structure. mdpi.com For instance, different substituents could be added to the aromatic rings of a this compound core structure.

Biological Evaluation: Testing these new analogs in cellular or enzymatic assays to determine how the structural changes affect their efficacy and specificity. nih.gov

Computational Modeling: Using in-silico methods to predict how analogs will bind to their biological targets, helping to guide the synthetic efforts. mdpi.com

For example, if a this compound compound is found to be an inhibitor of a particular enzyme, new analogs can be designed to form stronger or more specific interactions with the enzyme's active site, potentially leading to a more potent drug with fewer side effects. nih.govresearchgate.net

Exploration of New Therapeutic Areas for this compound Compounds

The structural complexity of this compound suggests it may interact with a variety of biological targets, opening the door to multiple therapeutic possibilities. The initial discovery of a compound's activity in one area often leads to screening in others to uncover its full potential. Key therapeutic areas where such compounds might be investigated include oncology, inflammation, and infectious diseases. gilead.comnuvisan.comregeneron.com

Potential Therapeutic AreaRationale for Exploration
Oncology Many anticancer agents are heterocyclic compounds that interfere with cell division or signaling pathways.
Immunology & Inflammation Compounds can be designed to modulate the activity of enzymes or receptors involved in the immune response. nuvisan.com
Infectious Diseases The need for new antibiotics and antifungals is critical, and novel chemical scaffolds are constantly being screened for antimicrobial activity.
Neuroscience Molecules that can cross the blood-brain barrier may have applications in treating central nervous system disorders.
Cardiovascular Diseases Targets such as ion channels or enzymes involved in cardiovascular function are of interest. nuvisan.com

The process involves screening the compound against a wide range of biological targets and in various disease models to identify new and unexpected therapeutic applications.

Advanced Biological Profiling of Promising this compound Derivatives

Once a promising this compound derivative is identified, it undergoes advanced biological profiling to fully characterize its mechanism of action and therapeutic potential. This involves a suite of in vitro and in vivo studies to understand how the compound behaves in a biological system.

Key aspects of advanced biological profiling include:

Target Identification and Validation: Determining the specific protein or pathway that the compound interacts with to produce its biological effect.

Enzymatic and Cellular Assays: Quantifying the compound's potency (e.g., IC50 or EC50 values) and its effects on cellular processes like proliferation, apoptosis, or signaling. nih.gov

In Vivo Efficacy Studies: Testing the compound in animal models of disease to assess its therapeutic effect in a living organism. nih.gov

Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion of the compound to understand its bioavailability and persistence in the body.

This detailed profiling is essential for selecting the most promising candidates for further development and eventual clinical trials. nih.gov

Strategies to Overcome Bacterial and Fungal Resistance through this compound Modification

Antimicrobial resistance is a major global health threat, necessitating the development of new drugs that can overcome existing resistance mechanisms. nih.govnih.govfrontiersin.org Bacteria and fungi have evolved various strategies to resist antibiotics, including enzymatic inactivation of the drug, modification of the drug's target, and active pumping of the drug out of the cell (efflux). frontiersin.orgyoutube.com

Compounds with the this compound scaffold could be modified to create novel antimicrobial agents. Strategies include:

Developing Inhibitors of Resistance Enzymes: Designing analogs that block the action of bacterial enzymes like β-lactamases, which would restore the activity of existing antibiotics. frontiersin.org

Creating Compounds that Evade Efflux Pumps: Modifying the chemical structure to prevent recognition and transport by bacterial efflux pumps. nih.gov

Identifying Novel Targets: Screening this compound libraries to find compounds that act on new, unexploited bacterial or fungal pathways, for which resistance has not yet developed. nih.govnih.gov

Fungal resistance, particularly in species like Candida auris and Aspergillus fumigatus, is a growing concern due to the limited number of available antifungal drug classes. nih.govmdpi.comyoutube.com The development of new chemical entities, potentially based on the this compound framework, is a critical area of research to combat resistant fungal infections. mdpi.com

Development of this compound-Based Bioorthogonal Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. enamine.netmdpi.com These tools have revolutionized the study of biomolecules in their natural environment.

A specific compound with the formula this compound has been synthesized and identified as (E)-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)(3-(4-styrylphenyl)-1,2,3-oxadiazol-3-ium-5-yl)amide. rsc.org This molecule is an iminosydnone, a class of compounds used in bioorthogonal "click-and-release" reactions. rsc.orgnih.gov

Function as a Bioorthogonal Tool:

Click Reaction: Iminosydnones react rapidly and specifically with cycloalkynes in a type of [3+2] cycloaddition reaction. nih.gov

Fluorogenic "Turn-On": This particular this compound compound is designed as a profluorophore. It is initially non-fluorescent, but upon reaction with a cycloalkyne, it releases a fluorescent reporter molecule (a dansyl group in this case). rsc.org

Applications: This "turn-on" fluorescence allows researchers to visualize and track molecules that have been tagged with a cycloalkyne group within live cells. nih.gov It serves as a cleavable linker for imaging applications, enabling the simultaneous release of two different molecules upon reaction. rsc.orgsoton.ac.uk

Q & A

How can researchers determine the molecular structure of C₂₈H₂₄N₄O₃S with high confidence?

Basic Research Focus
To confirm the molecular structure, combine spectroscopic techniques (e.g., NMR, IR, mass spectrometry) with X-ray crystallography. NMR can resolve proton and carbon environments, while mass spectrometry validates molecular weight. For crystalline samples, X-ray diffraction provides atomic-level spatial resolution . Cross-validate data across methods to address ambiguities, such as tautomeric forms or stereochemical uncertainties. Document instrument parameters (e.g., magnetic field strength, solvent effects) to ensure reproducibility .

What experimental design considerations are critical for synthesizing C₂₈H₂₄N₄O₃S under mild conditions?

Basic Research Focus
Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, employ a fractional factorial design to isolate variables influencing yield and purity. Monitor intermediates via HPLC or TLC to identify kinetic vs. thermodynamic control pathways. Include negative controls (e.g., catalyst-free reactions) to rule out non-catalytic pathways .

How should researchers validate the purity of C₂₈H₂₄N₄O₃S for biological assays?

Basic Research Focus
Use orthogonal analytical methods:

  • Chromatography : HPLC with UV/Vis or MS detection to assess homogeneity.
  • Elemental Analysis : Compare experimental C/H/N/O/S ratios to theoretical values.
  • Thermal Analysis : DSC/TGA to detect solvates or polymorphs.
    Quantify impurities (e.g., by-products, residual solvents) at <0.1% thresholds using calibrated standards. Disclose detection limits and validation protocols in supplementary materials .

How can contradictions in spectral data for C₂₈H₂₄N₄O₃S be systematically resolved?

Advanced Research Focus
Apply iterative contradiction analysis:

Identify Discrepancies : Compare NMR chemical shifts with computational predictions (DFT) to detect misassignments.

Re-examine Assumptions : Verify sample preparation (e.g., deuteration, concentration effects).

Triangulate Methods : Use 2D NMR (COSY, NOESY) to resolve overlapping signals.

Peer Review : Engage collaborators to independently interpret ambiguous data.
Document unresolved contradictions as limitations and propose follow-up experiments (e.g., single-crystal X-ray analysis) .

What computational strategies integrate with experimental data to predict C₂₈H₂₄N₄O₃S reactivity?

Advanced Research Focus
Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM : Calculate reaction pathways (e.g., transition states, activation energies) using Gaussian or ORCA.
  • MD : Simulate solvent effects or protein-ligand interactions (if applicable).
    Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) and statistically correlate computational/experimental datasets. Address discrepancies by refining force fields or basis sets .

How can researchers design a robust mechanistic study for C₂₈H₂₄N₄O₃S catalysis?

Advanced Research Focus
Apply the FINER criteria:

  • Feasible : Use isotopic labeling (e.g., ¹⁸O, ²H) to trace atom transfer.
  • Novel : Compare mechanistic pathways to known analogs using Hammett plots or LFERs.
  • Ethical : Minimize hazardous intermediates (e.g., peroxides).
  • Relevant : Link findings to broader catalytic principles (e.g., electron-transfer mechanisms).
    Incorporate in situ spectroscopic monitoring (e.g., Raman, EPR) to capture transient species .

What methodologies address stability challenges in C₂₈H₂₄N₄O₃S under varying environmental conditions?

Advanced Research Focus
Conduct accelerated stability studies:

Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

Degradation Analysis : Use LC-MS to identify breakdown products.

Kinetic Modeling : Apply Arrhenius equations to predict shelf life.
Correlate stability with molecular descriptors (e.g., logP, H-bond donors) using QSAR models. Publish raw degradation data to facilitate meta-analyses .

How can cross-disciplinary approaches enhance the study of C₂₈H₂₄N₄O₃S?

Advanced Research Focus
Integrate materials science and biochemistry:

  • Materials : Characterize supramolecular assemblies (e.g., crystallinity, porosity) via SAXS/WAXS.
  • Biology : Screen for enzyme inhibition (e.g., kinase assays) with dose-response curves (IC₅₀).
    Use multi-omics data (proteomics, metabolomics) to contextualize bioactivity. Establish interdisciplinary teams to address technical gaps (e.g., microfluidics for high-throughput screening) .
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What statistical frameworks resolve reproducibility issues in C₂₈H₂₄N₄O₃S research?

Advanced Research Focus
Adopt the following:

  • Bayesian Analysis : Quantify uncertainty in kinetic or thermodynamic measurements.
  • Meta-Analysis : Aggregate data from independent labs to identify systemic biases.
  • Error Propagation : Calculate combined uncertainties for derived parameters (e.g., activation energy).
    Publish raw datasets and code repositories (e.g., GitHub) to enable third-party validation .

How can TRIZ principles address innovation bottlenecks in C₂₈H₂₄N₄O₃S applications?

Advanced Research Focus
Apply TRIZ contradiction matrix analysis:

Identify Technical Contradictions : E.g., improving solubility without reducing thermal stability.

Explore Inventive Principles : For solubility vs. stability, consider "porous materials" (Principle 31) or "phase transitions" (Principle 15).

Prototype Solutions : Test co-crystallization or nanoparticle formulations.
Document trade-offs and IP considerations in innovation pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.